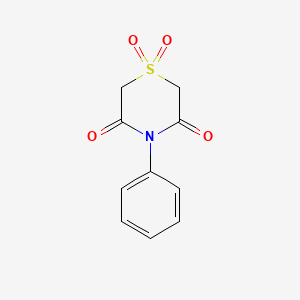

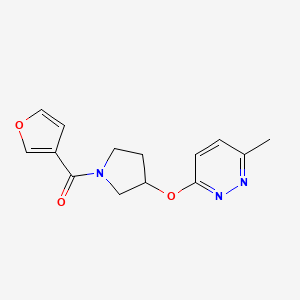

![molecular formula C7H12N2O2 B2919161 (8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one CAS No. 1434141-82-8](/img/structure/B2919161.png)

(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as 8-ATP and is a derivative of tetrahydroisoquinoline. The unique structure and properties of this compound make it an attractive candidate for research in the areas of medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

X-ray Crystallographic Analysis and Stereochemical Assignments

A study by Amat et al. (2003) confirmed the configuration of a closely related compound, (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine, through X-ray crystallographic analysis. This research also proposed a 1H NMR-based method for stereochemical assignments of phenylglycinol-derived bicyclic lactams, which are structurally similar to the compound (Amat, Llor, Escolano, Huguet, Pérez, Molins, & Bosch, 2003).

Synthesis and Reactivity of Heterocyclic Systems

Feliciano et al. (1991) reported on the synthesis of compounds with the previously unreported skeleton of 2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine by reacting α,β-unsaturated ketones or aldehydes with N-hydroxyethyl-enamines of acetoacetate esters. This study highlights the chemical reactivity and potential applications in creating novel heterocyclic systems (Feliciano, Caballero, Pereira, & Puebla, 1991).

Stereochemistry and NMR Spectroscopy

Research by Crabb and Heywood (1982) focused on the stereochemistry of dimethylperhydro-oxazolo[3,4-a]pyridines, determined through 1H NMR spectroscopy. This work provides insights into the conformational equilibria of compounds structurally related to "(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one" and their applications in understanding molecular dynamics (Crabb & Heywood, 1982).

Antibacterial Properties

Govori et al. (2009) synthesized 8-aminotriazolo[4,3-a]pyridine derivatives and investigated their antibacterial properties. This suggests potential applications of the compound for the development of new antibacterial agents (Govori, Rifati, Leci, & Haziri, 2009).

Diastereoselective Synthesis

Kano et al. (1988) described the diastereoselective synthesis of cis-4a-Aryloctahydro-cyclopenta[c]pyridine derivatives through radical cyclization, which involves structurally related oxazolopyridines. This showcases the compound's relevance in synthesizing complex molecular architectures (Kano, Yuasa, Yokomatsu, Asami, & Shibuya, 1988).

properties

IUPAC Name |

(8R,8aS)-8-amino-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-5-2-1-3-9-6(5)4-11-7(9)10/h5-6H,1-4,8H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZTYQVUHNYBSH-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2COC(=O)N2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2COC(=O)N2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2919078.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2919085.png)

![(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2919089.png)

![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2919098.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)